5-Isocyano-2-methoxypyridine
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Overview
Description
5-Isocyano-2-methoxypyridine is an organic compound with the molecular formula C7H6N2O. It is a derivative of pyridine, featuring an isocyano group at the 5-position and a methoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyano-2-methoxypyridine typically involves the introduction of the isocyano group to a pyridine derivative. One common method is the reaction of 2-methoxypyridine with an appropriate isocyanide reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: 5-Isocyano-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
5-Isocyano-2-methoxypyridine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers
Mechanism of Action
The mechanism of action of 5-Isocyano-2-methoxypyridine involves its interaction with various molecular targets. The isocyano group can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to undergo nucleophilic substitution and coupling reactions allows it to modify biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the isocyano group, making it less reactive in certain chemical reactions.
5-Isocyano-2-chloropyridine: Similar structure but with a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
5-Isocyano-2-methylpyridine:
Uniqueness: 5-Isocyano-2-methoxypyridine’s combination of the isocyano and methoxy groups provides a unique reactivity profile, making it valuable in various chemical transformations and applications. Its ability to participate in diverse reactions and form complex molecules sets it apart from similar compounds .
Properties
IUPAC Name |
5-isocyano-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-8-6-3-4-7(10-2)9-5-6/h3-5H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHPRLHIRZWXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267528-51-7 |
Source
|
Record name | 5-isocyano-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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